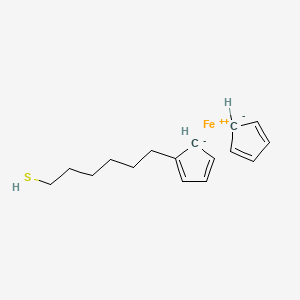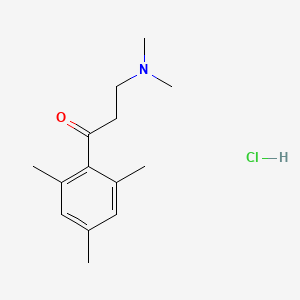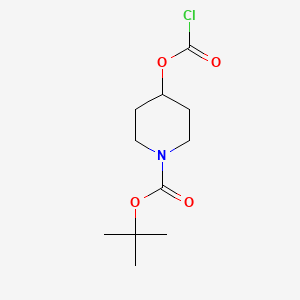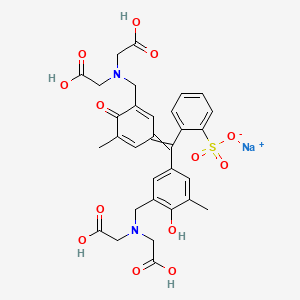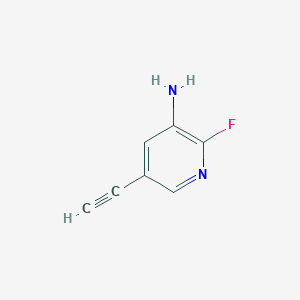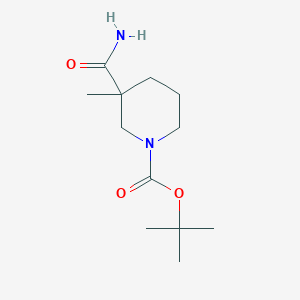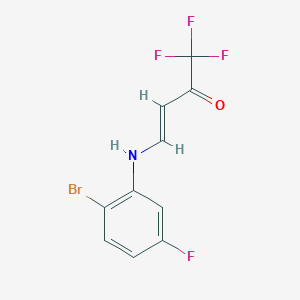![molecular formula C10H17NO5 B13909813 2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)
2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-azabicyclo[221]heptan-7-yl)ethanol;oxalic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the bicyclic structure. One common method involves the use of cyclohex-3-enecarboxylic acid as a starting material, followed by a series of reactions including the Curtius reaction and stereoselective bromination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, amines, and substituted bicyclic structures.
Wissenschaftliche Forschungsanwendungen
2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows the compound to act as a ligand for certain receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-azabicyclo[2.2.1]heptane: A structurally similar compound that also features a bicyclic ring with a nitrogen atom.
Epibatidine: A natural alkaloid with a similar bicyclic structure, known for its potent activity as a nicotinic acetylcholine receptor agonist.
Uniqueness
2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol is unique due to the presence of the ethanol group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H17NO5 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-(7-azabicyclo[2.2.1]heptan-7-yl)ethanol;oxalic acid |
InChI |
InChI=1S/C8H15NO.C2H2O4/c10-6-5-9-7-1-2-8(9)4-3-7;3-1(4)2(5)6/h7-8,10H,1-6H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
BHOSZIOZYSLIDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1N2CCO.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
